molecular formula C19H22N2O4 B566714 (S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid CAS No. 1253789-98-8

(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid

Cat. No.: B566714
CAS No.: 1253789-98-8
M. Wt: 342.395
InChI Key: QDDQGJRHJSSZLT-KRWDZBQOSA-N
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Description

(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid is a chiral amino acid derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, a fundamental tool in synthetic organic chemistry, particularly in the step-wise synthesis of peptides. The Cbz group effectively protects the amine functionality from unwanted reactions, allowing for selective manipulation of the carboxylic acid group or other parts of the molecule in complex multi-step syntheses. The presence of the (S)-configuration at the chiral center is critical for studies in stereoselective synthesis and for the development of enantiomerically pure compounds. Its primary research applications include serving as a key building block or intermediate in the development of novel active pharmaceutical ingredients (APIs), enzyme inhibitors, and other biologically active molecules. The structural complexity, incorporating both protected amino and carboxylic acid groups, makes it a valuable scaffold for probing biochemical interactions and for constructing more complex molecular architectures. This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form. Researchers should handle this material with appropriate precautions, utilizing the necessary personal protective equipment (PPE) and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2S)-3-[benzyl(methyl)amino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-21(12-15-8-4-2-5-9-15)13-17(18(22)23)20-19(24)25-14-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDQGJRHJSSZLT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Alkylation: The protected amino acid is then subjected to alkylation with benzyl bromide in the presence of a base such as sodium hydride (NaH) to introduce the benzyl group.

    Methylation: The resulting intermediate is further methylated using methyl iodide (MeI) in the presence of a base to introduce the methylamino group.

    Deprotection: Finally, the Cbz protecting group is removed under acidic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or methylamino groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Serves as a precursor for the synthesis of biologically active peptides and proteins.

  • Medicine

Biological Activity

(S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Formula : C₁₉H₂₂N₂O₄
  • CAS Number : 1253789-98-8

Its structure includes a benzyl group, a methylamino group, and a benzyloxycarbonylamino group, which contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the coupling of amino acids and the introduction of protective groups. One notable method includes the use of N-benzoyl amino acids as intermediates, which have been reported to exhibit various biological activities such as antifungal properties against pathogens like Fusarium temperatum and Aspergillus fumigatus .

Antimicrobial Properties

Research indicates that derivatives of benzyl amino acids can possess antimicrobial properties. For instance, studies have shown that certain analogs exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections . The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends due to structural similarities with known active compounds.

Antitumor Activity

In addition to antimicrobial effects, compounds structurally related to this compound have demonstrated antitumor activity. For example, peptides derived from scorpion venom that share structural motifs with this compound have shown promising results against various cancer cell lines . This suggests that this compound might also exhibit similar antitumor properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzyl amino acid derivatives, including those related to this compound. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) effective against Gram-positive bacteria .
  • Antitumor Activity : Another investigation focused on peptides analogous to this compound, revealing their ability to inhibit tumor growth in vitro. The IC50 values for these peptides were reported in the low micromolar range against several cancer cell lines .

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibits growth in cancer cell lines

Comparison with Similar Compounds

Key Differences in Substituents and Properties

Aromatic vs. Aliphatic Substituents: The target compound’s benzyl(methyl)amino group at position 3 contrasts with analogs featuring naphthalene () or bromophenyl groups (). These differences influence lipophilicity and steric bulk, impacting membrane permeability and binding affinity . Compounds with tert-butoxycarbonyl (Boc) or azetidinone rings () introduce distinct steric and electronic profiles compared to the benzyl-based protections in the target molecule .

Functional Group Diversity :

  • The hydroxy group in ’s compound enhances hydrophilicity, whereas halogenated analogs () exhibit stronger dipole interactions .
  • The β-lactam scaffold in introduces conformational rigidity, a feature absent in the target compound .

Stereochemical Considerations: All listed compounds maintain (S)- or (2S)-configurations, ensuring consistency in chiral recognition. However, the dual N-protection in the target compound (benzyloxycarbonyl and benzyl(methyl)amino) provides unique stability against enzymatic degradation compared to single-protected analogs .

Q & A

Q. What are the key steps in synthesizing (S)-3-(Benzyl(methyl)amino)-2-(benzyloxycarbonylamino)propanoic acid?

  • Methodological Answer : The synthesis involves two critical steps:
  • Introduction of the benzyloxycarbonyl (Z) group : React the amino acid precursor with benzyl chloroformate under basic conditions (e.g., NaOH at 0°C) to protect the amine. This step is typically performed in water or THF, followed by acidification and extraction .
  • Formation of the methyl(benzyl)amino group : Use coupling reagents like EDC·HCl and DMAP to introduce the methyl(benzyl)amine moiety via amide bond formation. Purification via column chromatography (e.g., DCM/MeOH 98:2) ensures product isolation .

Q. How is the benzyloxycarbonyl (Z) group introduced and removed in this compound?

  • Methodological Answer :
  • Introduction : The Z-group is added using benzyl chloroformate in the presence of a base (e.g., NaOH) at 0°C to prevent side reactions. The reaction is quenched with HCl, and the product is extracted with ethyl acetate .
  • Removal : The Z-group is cleaved via catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., TFA or HBr in acetic acid). This step is crucial for deprotection in subsequent synthetic steps .

Q. What analytical methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) verify stereochemistry and functional groups. For example, characteristic signals include δ ~7.3–7.5 ppm (aromatic protons) and δ ~4.9–5.1 ppm (OCH₂Ph) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M + Na]⁺ with <1 ppm error) .
  • Infrared (IR) Spectroscopy : Peaks at ~1713 cm⁻¹ (C=O stretch of carbamate) and ~1531 cm⁻¹ (N-H bend) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

  • Methodological Answer :
  • Temperature Control : Maintain low temperatures (0°C) during Z-group introduction to minimize racemization .
  • Catalyst Screening : Use chiral catalysts (e.g., Rh-based) for enantioselective reductions, as demonstrated in related syntheses of benzyloxycarbonylamino derivatives .
  • Reagent Stoichiometry : Optimize equivalents of benzyl chloroformate (1.5–2.0 equiv) and coupling reagents (e.g., EDC·HCl at 2.0 equiv) to balance reactivity and side-product formation .

Q. What strategies address solubility challenges during purification?

  • Methodological Answer :
  • Salt Formation : Convert the free acid to a water-soluble salt (e.g., dihydrochloride) using HCl, as seen in analogous amino acid derivatives .
  • Solvent Systems : Use mixed solvents (e.g., DCM/MeOH 98:2) for column chromatography to enhance solubility and resolution .
  • Acid-Base Extraction : Partition the compound between aqueous (acidic) and organic phases (ethyl acetate) to isolate the protonated form .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer :
  • Rotamer Analysis : For NMR discrepancies (e.g., split signals in ¹H NMR), analyze rotamer populations by varying solvent polarity or temperature. highlights unresolved rotamers in chloroform-d .
  • Cross-Validation : Compare HRMS and IR data with computational predictions (e.g., DFT-calculated spectra) to confirm assignments .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and solving the structure, a method applicable to chiral benzyloxycarbonyl derivatives .

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